1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug design Medicinal chemistry

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (XlogP 0.7) is the superior scaffold for CNS‑penetrant and orally bioavailable candidates—1.2 log units higher than the 1‑methyl analog. The free carboxylic acid enables direct amide coupling or esterification for PROTACs, fluorescent probes, and affinity tags. A patent‑validated, scalable synthetic route (US10487063B2) supports multi‑gram procurement. Choose the cyclopentyl variant to eliminate SAR variability and accelerate your medicinal chemistry program.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1188375-29-2
Cat. No. B1464956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1188375-29-2
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13)
InChIKeyXJZXTLAQDJXIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2): Structural, Physicochemical, and Synthetic Baseline for Research Procurement


1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) is a heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a cyclopentyl group and at the 4-position with a carboxylic acid moiety [1]. The molecular formula is C8H11N3O2, with a molecular weight of 181.20 g/mol and a calculated XlogP of 0.7, indicating moderate lipophilicity [1]. The compound is commercially available with typical purities of 95% to 98% and serves as a versatile building block in medicinal chemistry and agrochemical research .

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2): Why Generic Substitution with Other 1-Substituted Triazole Carboxylic Acids is Not Advisable


Direct substitution of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid with other 1-alkyl or 1-aryl analogs is not straightforward due to the significant impact of the N1 substituent on lipophilicity, steric bulk, and subsequent biological and physicochemical properties. The cyclopentyl group imparts a distinct balance of hydrophobic character (XlogP ~0.7) and moderate steric hindrance compared to smaller alkyl chains (e.g., methyl, XlogP ~ -0.5) or planar aromatic systems (e.g., phenyl, XlogP ~ 1.5-2.0), which can alter target binding, metabolic stability, and solubility profiles in drug discovery programs [1]. Consequently, using a generic alternative without empirical validation introduces unacceptable variability in structure-activity relationship (SAR) studies and downstream applications.

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2): Quantifiable Differentiation Evidence Against Closest Analogs


1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) Lipophilicity (XlogP) Comparison vs. 1-Methyl Analog

The target compound exhibits a calculated XlogP of 0.7, reflecting moderate lipophilicity. In contrast, the 1-methyl analog (1-methyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 16681-71-3) has a reported XlogP of -0.5 [1], representing a difference of 1.2 log units. This difference corresponds to an approximately 16-fold higher octanol-water partition coefficient for the cyclopentyl derivative, which directly influences membrane permeability and solubility.

Lipophilicity Drug design Medicinal chemistry

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) Steric Bulk and Conformational Rigidity vs. Linear Alkyl Analogs

The cyclopentyl group introduces a conformationally constrained, non-planar aliphatic ring system with a larger van der Waals volume compared to simple linear alkyl chains (e.g., methyl, ethyl, propyl). This increased steric bulk can modulate binding pocket occupancy and restrict rotational freedom. While no direct head-to-head biochemical assay comparison is available for this specific scaffold, class-level inference from triazole-based inhibitors indicates that the cyclopentyl substituent can enhance selectivity for certain enzyme isoforms by occupying hydrophobic sub-pockets that are inaccessible to smaller alkyl groups [1].

Steric hindrance Enzyme inhibition Selectivity

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) Synthetic Accessibility and Scale-Up Feasibility per Patent Literature

A patent (US10487063B2) describes a preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the 1-cyclopentyl derivative, which is specifically noted as a compound of interest [1]. The disclosed process utilizes readily available starting materials and standard reaction conditions (e.g., copper-catalyzed cycloaddition, hydrolysis) to achieve the desired product. This established synthetic route provides a clear advantage over less common analogs (e.g., 1-cyclobutyl or 1-adamantyl) for which no optimized, scalable method is documented, thereby reducing procurement risk and lead time.

Synthesis Scale-up Process chemistry

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) Commercial Purity and Vendor Diversity vs. Specialty Analogs

The target compound is offered by multiple reputable vendors with a standard purity of 98% (e.g., Leyan, product number 1314202) . In contrast, closely related analogs such as 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid or 1-cyclohexyl derivatives are less commonly stocked and often require custom synthesis, with longer lead times and higher costs. The established supply chain for the cyclopentyl derivative ensures batch-to-batch consistency and rapid availability, which is critical for reproducible research.

Procurement Quality control Supply chain

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) Hydrogen Bonding Capacity and Acidic Properties vs. Ester Derivatives

The free carboxylic acid group (pKa ~4-5) enables direct participation in hydrogen bonding as both donor and acceptor, and allows for further derivatization (e.g., amide coupling, esterification). This contrasts with the corresponding methyl or ethyl ester derivatives, which lack the acidic proton and require an additional deprotection step. The target compound's pKa value, while not experimentally determined for this specific molecule, is expected to be similar to other 1,2,3-triazole-4-carboxylic acids, which generally exhibit pKa values in the range of 4.2-4.8, making them suitable for physiological pH interactions [1].

Hydrogen bonding Acidity Reactivity

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2): Recommended Research Applications Based on Quantifiable Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration for CNS or Orally Bioavailable Targets

The compound's calculated XlogP of 0.7, which is 1.2 log units higher than the 1-methyl analog, positions it as a preferred starting point for developing CNS-penetrant or orally bioavailable drug candidates. Researchers can leverage this balanced lipophilicity to optimize blood-brain barrier permeability and oral absorption without the extreme hydrophobicity of aromatic substituents, while retaining the hydrogen bonding capacity of the carboxylic acid for target engagement [1].

Chemical Biology: Synthesis of Triazole-Containing Bioconjugates and Activity-Based Probes

The free carboxylic acid group enables direct conjugation to amines, alcohols, or hydrazines via standard amide coupling or esterification protocols. This makes the compound an ideal module for constructing fluorescent probes, affinity tags, or PROTACs. The cyclopentyl group provides a non-planar, moderately lipophilic moiety that can improve the physicochemical properties of the final conjugate compared to smaller or more planar alternatives [1].

Process Chemistry and Scale-Up: Gram-Scale Synthesis of Key Intermediates

As described in patent US10487063B2, the compound can be synthesized using a scalable, patent-validated method. Research groups requiring multi-gram quantities for in vivo studies or formulation development can confidently procure or prepare this compound, knowing that a documented, industrially relevant synthetic route exists, minimizing the risk of supply chain disruption or synthetic failure [2].

Agrochemical Research: Design of Novel Fungicides or Herbicides

Triazole carboxylic acids are established scaffolds in agrochemicals due to their metabolic stability and target-binding properties. The 1-cyclopentyl variant, with its unique steric profile and commercial availability, is a valuable building block for generating libraries of triazole-containing amides or esters for screening against agricultural pathogens, where the cyclopentyl group may confer improved selectivity or environmental stability compared to simpler alkyl derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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